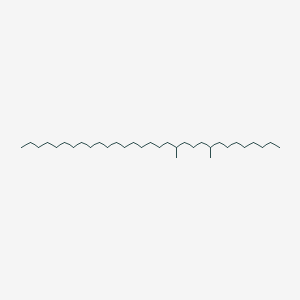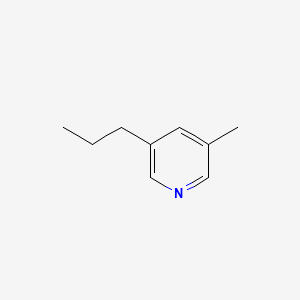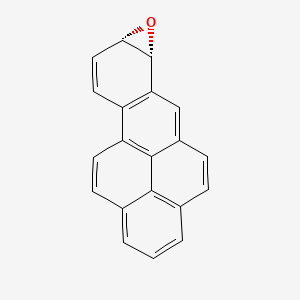
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- is a complex organic compound with the molecular formula C20H12O. It consists of 12 hydrogen atoms, 20 carbon atoms, and 1 oxygen atom . This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their multiple fused aromatic rings.
Análisis De Reacciones Químicas
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: It is used in studies to understand the biological effects of PAHs, including their potential carcinogenicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily studied for its toxicological effects.
Industry: It is used in the development of materials with specific properties, such as high thermal stability.
Mecanismo De Acción
The mechanism of action of Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- involves its interaction with molecular targets and pathways in biological systems. It can form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenic effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- can be compared with other PAHs, such as:
Benzo[a]pyrene: Known for its carcinogenic properties.
Chrysene: Another PAH with multiple fused aromatic rings.
Dibenz[a,h]anthracene: Similar in structure and known for its toxicological effects.
What sets Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- apart is its unique structure and specific reactivity, which make it a valuable compound for research.
Propiedades
Número CAS |
68906-82-1 |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(5S,7R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H/t17-,20+/m0/s1 |
Clave InChI |
OLLMQFHYRYHKTD-FXAWDEMLSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]6[C@@H]5O6)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


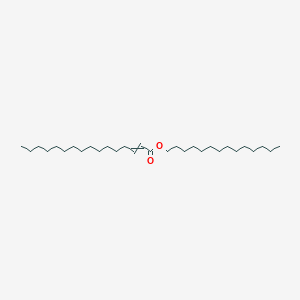
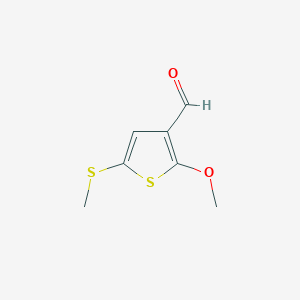
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
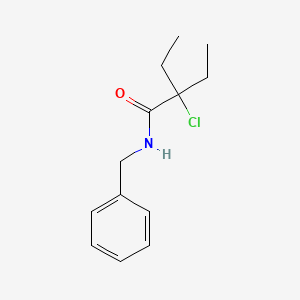
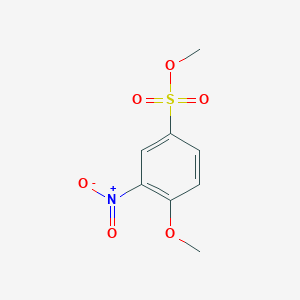
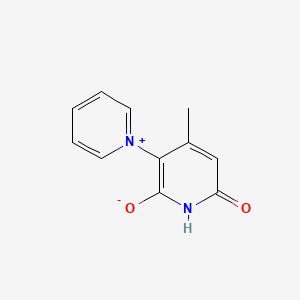
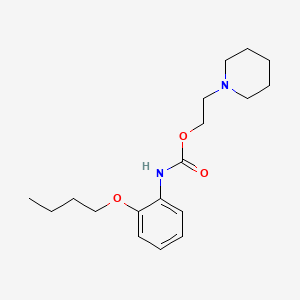
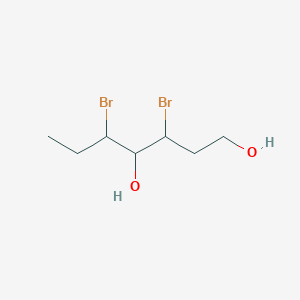
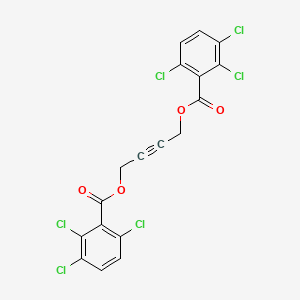
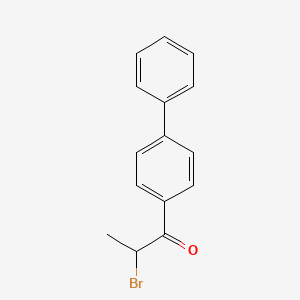
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
